3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide
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Overview
Description
3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide is an organic compound that features a furan ring, a phenyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide typically involves the reaction of 5-phenyl-2-furan carboxaldehyde with 2-(trifluoromethyl)aniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the acrylamide linkage. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan and phenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-furyl)-2-(2-thienyl)acrylonitrile
- 2-(3-Chlorophenyl)-3-(5-(2-Cl-5-(trifluoromethyl)phenyl)-2-furyl)acrylonitrile
- 3-(5-Phenyl-2-furyl)-2-propenoic acid
Uniqueness
3-(5-Phenyl-2-furyl)-N-(2-(trifluoromethyl)phenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the furan ring provides a reactive site for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H14F3NO2 |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
(E)-3-(5-phenylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)16-8-4-5-9-17(16)24-19(25)13-11-15-10-12-18(26-15)14-6-2-1-3-7-14/h1-13H,(H,24,25)/b13-11+ |
InChI Key |
HAFIIMQZAJXNSD-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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